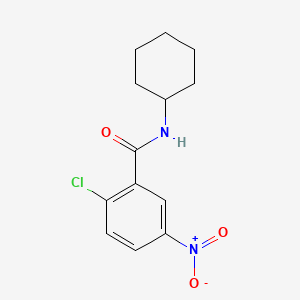

2-chloro-N-cyclohexyl-5-nitrobenzamide

Übersicht

Beschreibung

2-chloro-N-cyclohexyl-5-nitrobenzamide is a chemical compound with the linear formula C13H15ClN2O3 . It has a molecular weight of 282.729 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

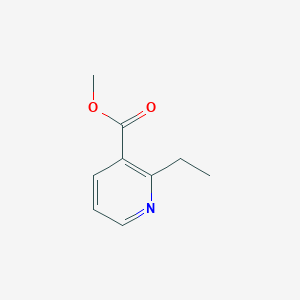

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 282.723 Da, and the monoisotopic mass is 282.077118 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2-Chloro-N-cyclohexyl-5-nitrobenzamide is synthesized and characterized to understand its structural properties. For instance, Saeed, Hussain, and Bolte (2010) conducted a study focusing on the synthesis and crystal structure of a closely related compound, N-Cyclohexyl-2-nitrobenzamide, providing insights into its spectroscopic data and X-ray diffraction analysis. This research highlights the compound's crystallization in a specific monoclinic space group, with the crystal packing stabilized by N–H⋯O hydrogen bonds, which could be relevant for the structural analysis of 2-chloro derivatives (Saeed, Hussain, & Bolte, 2010).

Antidiabetic Activity

Another application area is in the development of antidiabetic agents. Thakral, Narang, Kumar, and Singh (2020) synthesized a series of derivatives, including 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, and evaluated their in vitro antidiabetic activity against α-glucosidase. The study identified compounds with significant inhibitory activity, suggesting the potential of these derivatives in antidiabetic drug development (Thakral, Narang, Kumar, & Singh, 2020).

Cancer Chemopreventive Potential

The compound's metabolites, such as those derived from 2-chloro-5-nitro-N-phenylbenzamide, have been studied for their mutagenicity and bioavailability, which is essential for assessing the cancer chemopreventive potential of related compounds. Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, and Kopelovich (2012) explored the effects of bacterial and presystemic nitroreductase metabolism on its mutagenicity and bioavailability, providing a foundation for further exploration of this compound derivatives in this context (Kapetanovic et al., 2012).

Crystal Engineering

In the field of crystal engineering, the interactions and structural properties of related compounds, such as those involving hydrogen bonds and halogen bonds, are studied. Research by Saha, Nangia, and Jaskólski (2005) on crystal engineering with hydrogen bonds and halogen bonds provides insights into the design principles that can be applied to this compound for developing new materials (Saha, Nangia, & Jaskólski, 2005).

Antitrypanosomal Activity

Hwang, Smithson, Connelly, Maier, Zhu, and Guy (2010) discovered halo-nitrobenzamide compounds, including 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, with significant activity against Trypanosoma brucei brucei, indicating its potential application against human African trypanosomiasis. This research underscores the compound's relevance in developing treatments for parasitic infections (Hwang et al., 2010).

Safety and Hazards

Sigma-Aldrich sells 2-chloro-N-cyclohexyl-5-nitrobenzamide as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Eigenschaften

IUPAC Name |

2-chloro-N-cyclohexyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVQMUUABALKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B2584967.png)

![Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2584971.png)

![N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2584973.png)

![N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide](/img/structure/B2584974.png)

![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)

![4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2584980.png)

![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2584983.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2584984.png)

![2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2584986.png)

![6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2584987.png)